N-(cyclohexylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c32-25(28-18-19-8-3-1-4-9-19)21-13-16-31(17-14-21)24-22(12-7-15-27-24)26-29-23(30-33-26)20-10-5-2-6-11-20/h2,5-7,10-12,15,19,21H,1,3-4,8-9,13-14,16-18H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXBCCZQMMQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation of piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with piperazine: The piperidine derivative is then coupled with a piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing the concentration of reagents.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating cell cycle progression and activating caspases. It has shown effectiveness against multiple cancer cell lines, such as MCF-7 (breast), A549 (lung), and HepG2 (liver) cells.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
This indicates a potential for developing new anticancer therapies based on this compound's structure and activity.
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains. Its effectiveness is highlighted by minimum inhibitory concentration (MIC) values against common pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest its potential application in treating bacterial infections.
Potential Therapeutic Uses
Given its biological profile, the compound has potential applications in several therapeutic areas:
Cancer Therapy
The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development as an anticancer agent. Research could focus on optimizing its structure to enhance efficacy and reduce toxicity.
Antimicrobial Treatments
With promising antibacterial activity, this compound could be explored for use in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to N-(cyclohexylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide:
Study on Anticancer Activity
A study investigating the cytotoxic effects of similar compounds on various cancer cell lines demonstrated significant antiproliferative effects. The research indicated that modifications in the chemical structure could enhance the anticancer activity.
Antimicrobial Studies
Research focused on the antimicrobial properties revealed that compounds with similar oxadiazole moieties exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Structural Implications :
- The 3-phenyl-1,2,4-oxadiazole moiety is conserved across analogs, suggesting its role as a bioisostere for amide or ester groups, enhancing metabolic resistance .
Physicochemical Properties
Comparative physicochemical data highlight the impact of substituents on drug-like properties:
Key Observations :
- The dimethoxyphenylmethyl group in M136-0283 increases molecular weight and polar surface area compared to the target compound, likely improving solubility but reducing passive diffusion .
- Compound 7, with a trifluoromethylphenyl group, exhibits higher logP than M136-0283, aligning with the electron-withdrawing effect of CF₃ .
Pharmacological Potential
- Analogs like HTL22562 (), though structurally distinct, highlight the therapeutic relevance of piperidine-carboxamide scaffolds in targeting neuropeptide receptors (e.g., CGRP for migraine) .
Biological Activity
N-(cyclohexylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic compound that exhibits significant biological activity. Its structure incorporates a piperidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound has been attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer progression and inflammatory processes.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against certain bacterial strains.
- Neuroprotective Effects : The piperidine moiety is linked to neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study conducted by Aziz-ur-Rehman et al. (2020) evaluated the enzyme inhibitory effects of various piperidine derivatives, including this compound. The results indicated significant inhibition of acetylcholinesterase and urease enzymes, suggesting potential applications in treating Alzheimer’s disease and gastrointestinal disorders .
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of synthesized piperidine derivatives, the compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were recorded to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 3: Neuroprotective Effects
Research by Dar et al. (2022) explored the neuroprotective effects of piperidine derivatives in cellular models of oxidative stress. The compound exhibited significant protective effects against neuronal cell death induced by oxidative agents, indicating its potential utility in neurodegenerative disease therapies .
Q & A
Q. Q1. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine, followed by coupling to the pyridine-piperidine backbone. Critical challenges include controlling regioselectivity during oxadiazole formation and ensuring high purity during amide bond formation. Reaction conditions (e.g., anhydrous solvents, temperature gradients) must be tightly controlled to avoid side products. Post-synthesis characterization relies on NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups, with HPLC-MS for purity assessment .
Advanced Synthesis Optimization
Q. Q2. How can researchers resolve contradictions in reported synthesis yields across different methodologies?
Conflicting yield data often arise from variations in solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., palladium vs. copper), or reaction time. A systematic approach involves:
Replicating published protocols under controlled conditions.
Design of Experiment (DoE) to isolate variables (e.g., temperature, stoichiometry).
Monitoring intermediates via TLC or in situ FTIR to identify bottlenecks.
For example, highlights the use of sodium hydroxide for cyclization, while suggests potassium carbonate; comparative studies under inert atmospheres may reconcile discrepancies .
Structural Confirmation
Q. Q3. What advanced techniques validate the compound’s structure when spectral data are ambiguous?
Beyond standard NMR/IR, use:
- 2D NMR (COSY, HSQC) to resolve overlapping proton signals in the piperidine or oxadiazole regions.
- X-ray crystallography (if crystalline) for absolute configuration determination.
- High-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks and isotopic patterns. provides SMILES/InChI data for computational validation against experimental spectra .
Biological Activity Profiling
Q. Q4. Which in vitro assays are recommended for initial biological screening?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition assays (e.g., kinase or protease targets) due to the oxadiazole’s electron-deficient nature.
- Cellular viability assays (MTT/XTT) in cancer cell lines, given ’s mention of anticancer potential.
- Receptor binding studies (e.g., fluorescence polarization) to assess affinity for GPCRs or ion channels. Use SAR data from to select relevant targets .
Advanced SAR Studies
Q. Q5. How can conflicting SAR data from analogs be reconciled?
For example, fluorophenyl () vs. chlorophenyl () substitutions may show divergent activity. Strategies include:
Free-Wilson analysis to quantify substituent contributions.
Molecular dynamics simulations to assess binding pocket flexibility.
Meta-analysis of published IC₅₀ values, adjusting for assay conditions (e.g., pH, serum content). and provide structural templates for such comparisons .
Computational Modeling
Q. Q6. What computational methods predict binding modes despite low structural homology in target proteins?
- Homology modeling using Rosetta or MODELLER with distantly related templates.
- Docking studies (AutoDock Vina, Glide) with flexible side-chain sampling.
- QM/MM simulations to evaluate oxadiazole’s electronic effects. ’s PubChem data (InChI key) enables precise force field parameterization .
Solubility and Formulation Challenges
Q. Q7. How can researchers improve solubility without structural modification?
- Co-solvent systems : Test DMSO/PEG combinations for in vitro assays.
- Nanoparticle encapsulation : Use PLGA or liposomes, guided by logP values (estimated via ’s SMILES).
- pH adjustment : Protonate/deprotonate the piperidine nitrogen (pKa ~8.5) to enhance aqueous solubility .
Toxicity Profiling
Q. Q8. How should contradictory toxicity data (e.g., in vitro vs. in vivo) be addressed?
- Mechanistic studies : Compare mitochondrial toxicity (Seahorse assay) with hepatic metabolism (microsomal stability).
- Species-specific differences : Test metabolite profiles in human hepatocytes vs. rodent models.
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to identify hERG or CYP liabilities. ’s biological data can guide endpoint selection .
Reaction Mechanism Elucidation
Q. Q9. What strategies clarify reaction mechanisms when intermediates are unstable?
- Trapping experiments : Add radical scavengers (TEMPO) or nucleophiles to isolate transient species.
- Isotopic labeling : Use ¹⁵N-hydroxylamine to track oxadiazole formation via MS.
- Computational kinetics : Gaussian or ORCA to model transition states. ’s use of POCl3 suggests a Vilsmeier-Haack-type mechanism .
Stability Under Experimental Conditions
Q. Q10. How can researchers ensure compound stability during long-term assays?
- Forced degradation studies : Expose to heat, light, and humidity, monitoring via UPLC.
- Lyophilization : Assess powder stability vs. solution (use argon overlay to prevent oxidation).
- Buffer compatibility : Test PBS, Tris-HCl, and cell culture media for precipitate formation. ’s focus on solvent polarity informs storage condition selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
